molecular formula C12H13N3O2 B1330543 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- CAS No. 21333-17-5

2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-

Cat. No. B1330543
CAS RN: 21333-17-5
M. Wt: 231.25 g/mol
InChI Key: XCKQVJAZUJJRMS-UHFFFAOYSA-N
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Description

The compound 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-, is a derivative of pyrimidinedione, which is a class of heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a methyl(phenylmethyl)amino group at the 6th position of the pyrimidine ring. Pyrimidinediones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrimidinedione derivatives can be achieved through various methods. For instance, the one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is facilitated by the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes such as aryl isocyanates and isothiocyanates, leading to the formation of the desired products after elimination of dimethylamine and tautomerisation under thermal conditions . Another method involves the synthesis of 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones, which are intermediates for the synthesis of C-azanucleosides, through the reaction of phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives is characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of substituents on the pyrimidine ring, such as the methyl(phenylmethyl)amino group, can significantly influence the chemical and biological properties of the compound. The structure of these derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Pyrimidinedione derivatives can undergo various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the reaction of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters with acetanhydride can lead to the formation of tricyclic 1,3-oxazinone derivatives . These reactions are crucial for the development of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinedione derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, polyimides derived from pyrimidine-containing monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding mechanical properties . These properties are essential for the practical applications of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

HIV Inhibitor Development

2,4(1H,3H)-Pyrimidinedione derivatives, including 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione, have been explored for their potential as HIV inhibitors. Studies have identified these compounds as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase. Investigations into their structure-activity relationships have shown that modifications in these molecules can significantly enhance their antiviral activity against HIV-1 and HIV-2. This research suggests that these compounds represent a new class of non-nucleoside reverse transcriptase inhibitors with improved antiviral efficacy and reduced cellular cytotoxicity (Buckheit et al., 2007).

Chemical Synthesis and Reactions

Research has also been conducted on the chemical reactions and synthesis of 6-vinyl-2,4(1H,3H)-pyrimidinediones, including 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione. These compounds have been shown to undergo cycloaddition reactions with electron-deficient olefins, leading to the formation of various heterocyclic structures like pyrido[2,3-d]pyrimidines, pyrrolo[3,4-c]pyridines, and quinazolines. Such studies are important for the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Walsh & Wamhoff, 1989).

Pharmacological Studies

In pharmacological research, derivatives of 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione have been synthesized and evaluated for their potential as class III antiarrhythmic agents. These studies involved assessing the electrophysiological activity of these compounds in both in vitro and in vivo models. The findings contribute to the understanding of the structure-activity relationships of these compounds and their potential therapeutic applications (Katakami et al., 1992).

Novel Syntheses and Derivatizations

Additionally, the compound has been involved in novel synthetic and derivatization studies. For example, certain derivatives have been used in carbon-nitrogen bond cleavage reactions to synthesize and derive structures like 5H-indeno[1,2-d]pyrimidines and pyrimido[6,1-a]isoindoles. These reactions are significant for exploring new chemical transformations and expanding the diversity of pyrimidine-based compounds (Lal & Gidwani, 1993).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed when working with chemicals .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, modifying its structure to improve its properties, or investigating its mechanism of action .

properties

IUPAC Name

6-[benzyl(methyl)amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(8-9-5-3-2-4-6-9)10-7-11(16)14-12(17)13-10/h2-7H,8H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKQVJAZUJJRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309525
Record name NSC212231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-

CAS RN

21333-17-5
Record name NSC212231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC212231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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